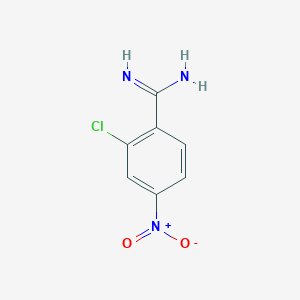

2-Chloro-4-nitrobenzamidine

CAS No.: 1260876-52-5

Cat. No.: VC2931578

Molecular Formula: C7H6ClN3O2

Molecular Weight: 199.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1260876-52-5 |

|---|---|

| Molecular Formula | C7H6ClN3O2 |

| Molecular Weight | 199.59 g/mol |

| IUPAC Name | 2-chloro-4-nitrobenzenecarboximidamide |

| Standard InChI | InChI=1S/C7H6ClN3O2/c8-6-3-4(11(12)13)1-2-5(6)7(9)10/h1-3H,(H3,9,10) |

| Standard InChI Key | HCIPWAIBRZHNKK-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=N)N |

| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=N)N |

Introduction

Chemical Identity and Basic Properties

2-Chloro-4-nitrobenzamide (CAS No. 3011-89-0) is an organochlorine compound with the molecular formula C₇H₅ClN₂O₃ and a molecular weight of 200.58 g/mol . It belongs to the benzamide class of compounds, which are characterized by a benzene ring attached to an amide functional group. The compound is also known by several synonyms including Aklomide, Clomide, Aklomix, Alkomide, and component of Novastat-W .

Physical and Chemical Properties

2-Chloro-4-nitrobenzamide presents as a white to light yellow crystalline powder or solid with the following physical and chemical properties:

The compound contains several key functional groups: a chlorine atom at the 2-position, a nitro group at the 4-position, and an amide group, all attached to a benzene ring. The presence of these groups gives the molecule distinct chemical reactivity and biological properties .

Synthesis and Preparation Methods

Purification Methods

Chemical Reactivity and Structure-Activity Relationships

The structure of 2-Chloro-4-nitrobenzamide confers specific chemical reactivity patterns that influence its biological activity and potential applications in chemical synthesis.

Chemical Reactivity

The presence of the chlorine atom at the 2-position makes the compound susceptible to nucleophilic aromatic substitution reactions, particularly given the activating effect of the nitro group at the 4-position .

The nitro group (NO₂) at the 4-position serves as an electron-withdrawing group, which can influence the reactivity of the aromatic ring and the amide functionality. This group typically appears in IR spectra with asymmetric stretching at 1506-1587 cm⁻¹ and symmetric stretching at 1302-1378 cm⁻¹ .

The amide group (CONH₂) can participate in hydrogen bonding interactions, which can be important for biological recognition processes and crystal packing arrangements .

Structure-Activity Relationships

Related compounds with structural similarities to 2-Chloro-4-nitrobenzamide demonstrate that:

-

The benzamide core is critical for various biological activities, serving as a pharmacophore in numerous drug molecules .

-

Substitutions at various positions on the benzene ring can significantly alter the biological activity profile. For example, the positions of the chloro and nitro groups affect the anticoccidial activity of these compounds .

-

In N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide, the dihedral angle between the two aromatic rings is 70.74°, with the N2 nitro group twisted by 31.3° from the plane of one phenyl ring, and the N3 group 2.6° from the plane of the other ring. These conformational features may influence the compound's biological activity .

Crystal Structure and Physical Properties

-

In the crystal packing of N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide, intermolecular C-H···O hydrogen bonds are observed .

-

The nitro groups in related structures show varying degrees of twisting relative to the benzene ring plane, which can affect crystal packing arrangements and intermolecular interactions .

-

For a related compound, 2-chloro-4-nitrobenzoic acid, co-crystallization with nicotinamide resulted in a 1:1 co-crystal where the two molecules are associated via a carboxylic acid-pyridine hydrogen bond. This co-crystal exhibited a melting point higher than either of the pure components, indicating enhanced thermal stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume